N-(4-Bromophenyl)hydrazinecarbothioamide
CAS No.: 2646-31-3
Cat. No.: VC1739785
Molecular Formula: C7H8BrN3S
Molecular Weight: 246.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2646-31-3 |
|---|---|
| Molecular Formula | C7H8BrN3S |
| Molecular Weight | 246.13 g/mol |
| IUPAC Name | 1-amino-3-(4-bromophenyl)thiourea |
| Standard InChI | InChI=1S/C7H8BrN3S/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) |
| Standard InChI Key | ACKSCWQUPJXVIC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC(=S)NN)Br |
| Canonical SMILES | C1=CC(=CC=C1NC(=S)NN)Br |
Introduction
Fundamental Chemical Identity and Properties
N-(4-Bromophenyl)hydrazinecarbothioamide, also known as 4-(4-bromophenyl)thiosemicarbazide, is an organosulfur compound characterized by a thiosemicarbazide moiety connected to a 4-bromophenyl group. This section delineates its fundamental chemical properties and structural characteristics.
Chemical Identification and Nomenclature
The compound is formally identified through various systematic and common names, with precise identification parameters as summarized in Table 1.
Table 1: Chemical Identification Parameters of N-(4-Bromophenyl)hydrazinecarbothioamide
| Parameter | Details |
|---|---|
| CAS Registry Number | 2646-31-3 |
| Chemical Formula | C7H8BrN3S |
| Molecular Weight | 246.13 g/mol |
| Primary Name | N-(4-Bromophenyl)hydrazinecarbothioamide |
| Common Synonyms | 4-(4-Bromophenyl)thiosemicarbazide; 1-amino-3-(4-bromophenyl)thiourea; 4-(p-Bromophenyl)thiosemicarbazide; 4-(4-bromophenyl)-3-thiosemicarbazide |
| InChI | InChI=1S/C7H8BrN3S/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) |
| SMILES | C1=CC(=CC=C1NC(=S)NN)Br |
Physical and Chemical Properties
N-(4-Bromophenyl)hydrazinecarbothioamide exhibits specific physical and chemical properties that influence its reactivity and applications, as detailed in Table 2.
Table 2: Physical and Chemical Properties of N-(4-Bromophenyl)hydrazinecarbothioamide
| Property | Value |
|---|---|
| Physical Appearance | Crystalline solid |
| Melting Point | 181-182°C (with decomposition) |
| Boiling Point | 335.9±44.0 °C (Predicted) |
| Density | 1.726±0.06 g/cm³ (Predicted) |
| pKa | 10.18±0.70 (Predicted) |
| Solubility | Soluble in polar organic solvents such as DMSO, methanol, acetone; poorly soluble in water |
Structural Characteristics
The molecular structure of N-(4-Bromophenyl)hydrazinecarbothioamide features a thiosemicarbazide group (H2N-NH-CS-NH-) attached to a 4-bromophenyl ring. This structure confers unique chemical properties that are exploited in various synthetic transformations.
The compound's structure includes several reactive sites:
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The thioamide group (-C(=S)NH-), which can participate in nucleophilic reactions
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The hydrazine moiety (-NH-NH2), which exhibits nucleophilic character
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The bromine substituent, which can undergo various coupling reactions
This combination of functional groups makes the compound versatile in organic synthesis, particularly for constructing heterocyclic compounds.
Synthesis Methods and Preparation
N-(4-Bromophenyl)hydrazinecarbothioamide can be synthesized through several established methods, each with specific advantages depending on the required purity and scale of production.
Common Synthetic Routes
Various synthetic approaches have been documented for preparing N-(4-Bromophenyl)hydrazinecarbothioamide, with the most common routes summarized below.
Applications in Organic Synthesis
N-(4-Bromophenyl)hydrazinecarbothioamide serves as a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds with potential biological activities.
Synthesis of Heterocyclic Compounds
The compound's structural features make it particularly useful for synthesizing diverse heterocyclic systems, including:
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Triazole derivatives: Through cyclization reactions involving the thiosemicarbazide moiety
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Thiazolidinone compounds: By reaction with appropriate α-halo carbonyl compounds
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Imidazothiazole derivatives: As demonstrated in several synthetic protocols
One significant application involves the synthesis of 4-thiazolidinone derivatives. For example, 3-benzyl-2-[((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)hydrazono]-4-thiazolidinone and related compounds have been prepared using N-(4-bromophenyl)hydrazinecarbothioamide as a key intermediate .
Formation of Thiosemicarbazone Derivatives
N-(4-Bromophenyl)hydrazinecarbothioamide reacts readily with carbonyl compounds to form thiosemicarbazone derivatives. These reactions generally proceed under mild conditions and yield compounds with diverse biological activities.
A specific example from the literature demonstrates the synthesis of N-(4-bromophenyl)-2-{1-[4-(phenylsulphamoyl)phenyl]ethylidene}hydrazinecarbothioamide (Compound 1c) through the reaction of 4-acetyl-N-phenylbenzenesulphonamide with N-(4-bromophenyl)hydrazinecarbothioamide in methanol . This reaction produced the desired product with a 72% yield and a melting point of 212-214°C.
Biological Activities and Pharmacological Applications
Research has revealed multiple biological activities associated with N-(4-Bromophenyl)hydrazinecarbothioamide and its derivatives, suggesting potential applications in medicinal chemistry.
Anticonvulsant Activity
One of the most significant biological applications of this compound relates to its anticonvulsant properties. Research has demonstrated that certain derivatives exhibit activity against seizures in experimental models.
A notable example is N-(4-bromophenyl)2-[(2-phenylhydrazinyl)carbonothioyl]hydrazinecarbothioamide (compound 5e), which has shown broad-spectrum anticonvulsant activity. This compound was active in both maximal electroshock (MES) and pentylenetetrazol (PTZ) induced seizure models, suggesting efficacy against both grand mal and petit mal types of epilepsy, respectively. Importantly, this compound demonstrated no neurotoxicity in rotarod tests, indicating a potentially favorable safety profile .
Aldose Reductase Inhibitory Effects
Derivatives incorporating the N-(4-bromophenyl)hydrazinecarbothioamide moiety have also shown aldose reductase inhibitory activity. This enzyme plays a role in diabetic complications, making such inhibitors potential therapeutic agents.
Research has identified several compounds containing the 6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl core connected to various hydrazinecarbothioamide moieties that exhibited significant aldose reductase inhibitory effects. Among these, 2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide demonstrated particularly promising activity .
Other Biological Activities
Beyond the specific activities detailed above, compounds containing the N-(4-bromophenyl)hydrazinecarbothioamide scaffold have demonstrated various other biological effects, including:
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Antimicrobial activity against selected bacterial and fungal strains
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Potential anticancer properties through various mechanisms
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Anti-inflammatory effects in experimental models
These diverse biological activities highlight the significance of this compound and its derivatives in medicinal chemistry research and drug discovery efforts.
Structural Derivatives and Related Compounds
Several structural derivatives of N-(4-Bromophenyl)hydrazinecarbothioamide have been synthesized and studied for their properties and applications.
Key Structural Derivatives
Table 3: Selected Derivatives of N-(4-Bromophenyl)hydrazinecarbothioamide
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Modification |
|---|---|---|---|
| (2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinecarbothioamide | C9H10BrN3S | 272.17 | Addition of ethylidene group |
| Hydrazinecarbothioamide, 2-(2-benzothiazolyl)-N-(4-bromophenyl)- | C14H11BrN4S2 | 379.30 | Incorporation of benzothiazolyl group |
| N-(4-bromophenyl)2-[(2-phenylhydrazinyl)carbonothioyl]hydrazinecarbothioamide | Variable | Variable | Addition of phenylhydrazinyl carbonothioyl group |
Structure-Activity Relationships
Studies on the structure-activity relationships of N-(4-bromophenyl)hydrazinecarbothioamide derivatives have revealed several important trends:
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The presence of additional aromatic groups often enhances biological activity
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Modifications at the hydrazine nitrogen can significantly alter pharmacological properties
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The position and nature of substituents on the phenyl ring influence both physical properties and biological activity
These structure-activity relationships provide valuable guidance for the rational design of new derivatives with enhanced biological activities or improved physical properties.
Current Research and Future Perspectives
Research on N-(4-Bromophenyl)hydrazinecarbothioamide continues to evolve, with several promising directions emerging in recent years.
Recent Research Developments
Current research focuses on exploring new synthetic methodologies for preparing N-(4-bromophenyl)hydrazinecarbothioamide derivatives with improved yields and selectivity. Additionally, there is growing interest in developing green chemistry approaches to the synthesis of this compound and its derivatives, aimed at reducing environmental impact and improving sustainability.
Another active research area involves the development of novel heterocyclic systems based on the N-(4-bromophenyl)hydrazinecarbothioamide scaffold, with potential applications in materials science and medicinal chemistry.
Future Research Directions
Several promising research directions for N-(4-bromophenyl)hydrazinecarbothioamide include:
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Further exploration of its potential as a building block for developing targeted anticancer agents
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Investigation of metal complexes formed with this compound for catalytic applications
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Development of more potent and selective anticonvulsant derivatives with improved pharmacokinetic properties
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Exploration of potential applications in materials science, particularly in the development of sensors and functional materials
These research directions highlight the continued relevance and versatility of this compound in modern chemical research.
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